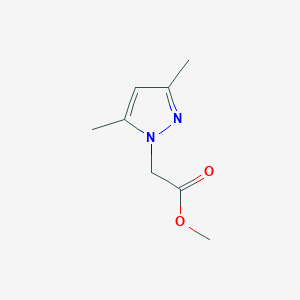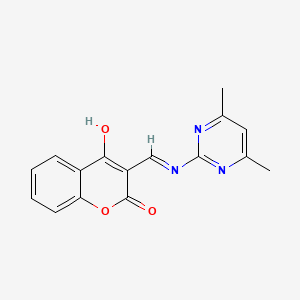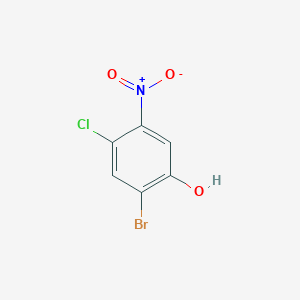
methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, also known as methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole derivatives can interfere with the life cycle of leishmania and plasmodium species, thereby inhibiting their growth and proliferation .
Pharmacokinetics
It is known that pyrazole derivatives are generally well-absorbed and distributed in the body due to their lipophilic nature . They are metabolized in the liver and excreted via the kidneys .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium species, leading to their eventual death . This results in the alleviation of the symptoms of leishmaniasis and malaria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .
Biochemical Analysis
Biochemical Properties
Pyrazole-based ligands, which include compounds like methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Cellular Effects
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects are likely due to the interactions of these compounds with various cellular processes and biomolecules.
Molecular Mechanism
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole-bearing compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that pyrazole-bearing compounds, including this compound, may interact with biomolecules in a similar manner.
Metabolic Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, suggesting that they may interact with various enzymes and cofactors in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the alkylation of 3,5-dimethylpyrazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, it shares the pyrazole core structure but lacks the ester group.
Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate: A structural isomer with the ester group attached at a different position on the pyrazole ring.
1-Methyl-3,5-dimethylpyrazole: Another derivative with a methyl group at the nitrogen position instead of the ester group.
Uniqueness
Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the ester group at the 1-position of the pyrazole ring, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for diverse chemical modifications and enhances its utility in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(3,5-dimethylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-4-7(2)10(9-6)5-8(11)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZLNYYYFRWKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)
![N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2774974.png)

![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)
![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2774977.png)

![3-{3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2774980.png)

![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2774983.png)

![2-amino-N-(butan-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

